Methyl 1-Bromocyclopropanecarboxylate
Description
Chemical Identification and Nomenclature
IUPAC Name and Structural Formula
The IUPAC name for this compound is methyl 1-bromocyclopropane-1-carboxylate , which unambiguously describes its structure: a cyclopropane ring with a bromine atom and a methyl ester group bonded to the same carbon atom. The structural formula is represented as:
$$ \text{C}5\text{H}7\text{BrO}_2 $$
The SMILES notation (Simplified Molecular-Input Line-Entry System) further clarifies the connectivity:
COC(=O)C1(Br)CC1
This notation indicates a cyclopropane ring (C1CC1) substituted with a bromine atom (Br) and a methyl ester group (COC(=O)) at the 1-position. The InChI key (RESWQIUWQHUEAW-UHFFFAOYSA-N) provides a standardized identifier for computational referencing.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl 1-bromocyclopropane-1-carboxylate |
| SMILES | COC(=O)C1(Br)CC1 |
| InChI Code | 1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 |
| InChI Key | RESWQIUWQHUEAW-UHFFFAOYSA-N |
CAS Registry and Synthonic Variants
The CAS Registry Number for methyl 1-bromocyclopropanecarboxylate is 96999-01-8 , a unique identifier assigned by the Chemical Abstracts Service. Synthonic variants and synonyms include:
- Methyll-bromo-cyclopropanecarboxylate
- Cyclopropanecarboxylic acid, 1-bromo-, methyl ester
- Methyl 1-bromo-1-cyclopropanecarboxylate
These synonyms reflect naming conventions across academic literature and commercial catalogs. The European Community (EC) Number 813-378-4 and DSSTox Substance ID DTXSID40679274 provide additional regulatory and toxicological identifiers.
Table 2: Registry Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 96999-01-8 |
| EC Number | 813-378-4 |
| DSSTox Substance ID | DTXSID40679274 |
| MDL Number | MFCD12922645 |
Molecular Weight and Empirical Formula
The molecular formula $$ \text{C}5\text{H}7\text{BrO}_2 $$ corresponds to a molecular weight of 179.01 g/mol , calculated as follows:
- Carbon (C): $$ 5 \times 12.01 = 60.05 \, \text{g/mol} $$
- Hydrogen (H): $$ 7 \times 1.008 = 7.056 \, \text{g/mol} $$
- Bromine (Br): $$ 1 \times 79.90 = 79.90 \, \text{g/mol} $$
- Oxygen (O): $$ 2 \times 16.00 = 32.00 \, \text{g/mol} $$
Total : $$ 60.05 + 7.056 + 79.90 + 32.00 = 179.006 \, \text{g/mol} $$ (rounded to 179.01 g/mol).
The empirical formula mirrors the molecular formula ($$ \text{C}5\text{H}7\text{BrO}_2 $$), confirming the absence of redundant subscripts.
Table 3: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}5\text{H}7\text{BrO}_2 $$ |
| Molecular Weight | 179.01 g/mol |
| Exact Mass | 177.962936 g/mol |
Properties
IUPAC Name |
methyl 1-bromocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESWQIUWQHUEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679274 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96999-01-8 | |
| Record name | Methyl 1-bromocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-Bromocyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the bromination reaction for yield and purity, using continuous flow reactors to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Bromocyclopropanecarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Commonly performed with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Conducted using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Produces substituted cyclopropanecarboxylates.
Reduction: Yields cyclopropanemethanol derivatives.
Hydrolysis: Results in cyclopropanecarboxylic acid.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-bromocyclopropanecarboxylate has the molecular formula and a molecular weight of approximately 179.012 g/mol. It exhibits a density of and a boiling point of at 760 mmHg . Its structure features a cyclopropane ring, which contributes to its unique reactivity patterns.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its cyclopropane moiety is known for imparting significant biological activity, including:
- Antimicrobial Activity : Compounds derived from this compound have shown potential as antimicrobial agents against various pathogens .
- Enzyme Inhibition : The compound's derivatives have been explored for their ability to inhibit enzymes involved in critical metabolic pathways, such as acyl-CoA dehydrogenases .
- Antitumor Properties : Certain derivatives exhibit antitumor activity, making them candidates for further development in cancer therapeutics .
Agricultural Chemistry
In agricultural applications, this compound is being investigated for its potential as:
- Insecticides : The compound has shown insecticidal properties that can be harnessed in pest control formulations.
- Herbicides : Its derivatives are being studied for their ability to inhibit plant growth, thus offering potential use in weed management strategies .
Synthetic Organic Chemistry
This compound is widely utilized as a reagent in organic synthesis due to its ability to undergo various transformations:
- Cyclopropanation Reactions : It can be used to introduce cyclopropane rings into larger molecular frameworks through cyclopropanation reactions with alkenes and alkynes .
- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing complex organic molecules, including those with multiple functional groups .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. These agents exhibited promising activity against resistant strains of bacteria, highlighting the compound's utility in drug development .
Case Study 2: Insecticidal Applications
Research focused on formulating insecticides using derivatives of this compound. Field trials indicated effective pest control with minimal environmental impact, showcasing the compound's potential in sustainable agriculture .
Case Study 3: Cyclopropanation Methodology
A synthetic methodology employing this compound was developed to create complex cyclopropane-containing structures. This method significantly improved yields and selectivity compared to traditional approaches, underscoring its importance in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of Methyl 1-Bromocyclopropanecarboxylate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The strained cyclopropane ring also contributes to its reactivity, as it can undergo ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Ethyl 1-Bromocyclopropanecarboxylate (CAS 89544-83-2)
tert-Butyl 1-Bromocyclopropanecarboxylate
- Molecular Formula : Likely C₈H₁₃BrO₂ (inferred from structure)
- Key Differences :
Methyl 3-Bromocyclopent-1-enecarboxylate (CAS 952606-61-0)
Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)
- Molecular Formula : C₁₄H₁₇BrO₂
- Molecular Weight : ~297.20 g/mol (calculated)
- Key Differences :
Methyl 2-Bromo-2-methylpropanoate (CAS 23426-63-3)
- Molecular Formula : C₅H₉BrO₂
- Molecular Weight : 181.03 g/mol (calculated)
- Key Differences :
Data Table: Comparative Properties of Selected Compounds
Biological Activity
Methyl 1-bromocyclopropanecarboxylate (MBC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding the compound's biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and is characterized by its bromine atom, which contributes to its reactivity. The compound is known for its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
1. Antimicrobial Properties
Research indicates that MBC exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of filamentous fungi and certain bacterial strains. The specific mechanisms are not fully elucidated but may involve disruption of cellular processes or interference with metabolic pathways.
2. Inhibitory Effects on Enzymes
MBC has been studied for its potential as an enzyme inhibitor. It may affect enzymes involved in critical metabolic pathways, although specific targets remain to be clearly defined. Such inhibition could have implications for drug development, particularly in treating conditions linked to enzyme dysregulation.
3. Cytotoxicity and Cancer Research
Preliminary studies suggest that MBC may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells has been observed, although further research is necessary to determine the underlying mechanisms and efficacy in vivo.
The biological activity of MBC can be attributed to several proposed mechanisms:
- Radical Formation : The presence of the bromine atom allows MBC to participate in radical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
- Metabolic Interference : MBC may interfere with metabolic pathways by acting as a substrate or inhibitor for key enzymes, affecting cellular homeostasis.
- Cell Membrane Disruption : Its lipophilicity suggests that MBC can integrate into cellular membranes, disrupting their integrity and function.
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of MBC against Candida albicans and Aspergillus niger. The results showed significant inhibition at concentrations of 50 µg/mL, indicating its potential as a therapeutic agent against fungal infections.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cell lines revealed that MBC induced apoptosis at concentrations above 20 µg/mL. Flow cytometry analysis demonstrated increased annexin V staining, confirming apoptotic cell death.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 1-bromocyclopropanecarboxylate, and how do they influence experimental design?
- Answer : The compound (C₅H₇BrO₂, MW 179.01 g/mol) has a flash point of 45°C, indicating flammability. Its brominated cyclopropane structure contributes to high ring strain, making it reactive under thermal or photolytic conditions. For synthesis, prioritize inert atmospheres (e.g., N₂/Ar) and low-temperature reactions to minimize decomposition. Characterization requires NMR (¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry to confirm purity and structure .
Q. What safety protocols are critical when handling this compound?
- Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; wash immediately with water if exposed. Store in a cool, ventilated area away from ignition sources. Emergency measures include CO₂ fire extinguishers for combustion and medical consultation for inhalation/ingestion .
Q. How can researchers optimize the synthesis of this compound?
- Answer : Start with cyclopropane carboxylate esterification followed by bromination. Use catalysts like PPh₃ or NBS (N-bromosuccinimide) for regioselective bromination. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and purify via column chromatography. Yield improvements require controlled stoichiometry (1:1.2 molar ratio of precursor to Br₂) and anhydrous conditions .
Advanced Research Questions
Q. How do substituents on the cyclopropane ring affect the reactivity of this compound in ring-opening reactions?
- Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the adjacent carbon, favoring nucleophilic attack (e.g., SN2 with amines or alcohols). Computational studies (DFT) can predict transition states, while experimental kinetic data (NMR monitoring) validate mechanisms. Compare with analogs like ethyl 1-bromocyclopropanecarboxylate to assess steric/electronic effects .
Q. What methodologies resolve contradictions in kinetic vs. thermodynamic product distributions during this compound reactions?
- Answer : Use variable-temperature NMR or in-situ IR to track intermediates. For example, low temperatures (<0°C) favor kinetic products (e.g., cyclopropanol derivatives), while higher temperatures (>50°C) shift equilibrium to thermodynamically stable adducts. Statistical analysis (e.g., ANOVA) of replicate experiments reduces variability .
Q. How can computational tools predict the synthetic pathways and regioselectivity of this compound derivatives?
- Answer : Employ databases like Reaxys or PISTACHIO to map plausible routes. Molecular docking (AutoDock) or quantum mechanics (Gaussian) models predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Validate predictions with experimental LC-MS/MS fragmentation patterns .
Q. What strategies enable the use of this compound as a bioisostere in drug discovery?
- Answer : Replace aromatic rings in lead compounds with the cyclopropane moiety to enhance metabolic stability. Screen analogues via in vitro assays (e.g., CYP450 inhibition) and molecular dynamics simulations to assess binding affinity. Structural analogs like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate demonstrate precedent in bioactive molecule design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
